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Latarcin-3b

Cat. No.: B1576207
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Description

Contextualization within Arthropod Venom Peptidomics

Arthropod venoms are complex cocktails of bioactive molecules, including a diverse array of peptides and proteins. scielo.br The study of these venom components, known as venom peptidomics, has unveiled a rich source of novel pharmacological tools and potential drug candidates. nih.gov Spider venoms, in particular, are a prominent area of this research, containing not only neurotoxins that aid in prey capture but also a variety of cytolytic peptides. nih.govresearchgate.net These peptides are believed to work synergistically with neurotoxins to immobilize prey and may also serve to protect the venom gland from microbial infection. vulcanchem.com

Among these venom components are latarcins, a family of linear, cytolytic peptides discovered in the venom of the Central Asian spider Lachesana tarabaevi. researchgate.netresearchgate.net These peptides represent several new structural groups and exhibit lytic activity against a broad range of cells, including bacteria and yeast. researchgate.net The exploration of such venom peptides contributes significantly to our understanding of the molecular biodiversity and the genetic mechanisms that produce it. nih.gov

Overview of Linear Amphiphilic Peptides in Innate Immunity and Defense Mechanisms

Linear amphiphilic peptides are a crucial component of the innate immune system in a wide variety of organisms, from insects to mammals. mdpi.comnih.govannualreviews.org These peptides, often cationic, are characterized by their ability to adopt an amphipathic structure, where hydrophobic and hydrophilic amino acid residues are segregated. nih.gov This structure is fundamental to their primary mode of action, which involves interacting with and disrupting the membranes of pathogenic microorganisms. mdpi.comnih.gov

In aqueous solutions, many of these peptides are unstructured; however, upon contact with a membrane-mimicking environment, they fold into structures like α-helices. nih.govresearchgate.netmdpi.com This conformational change allows them to insert into the lipid bilayer of microbial membranes, leading to permeabilization and cell death. vulcanchem.com This mechanism provides a rapid, non-specific first line of defense against invading pathogens. nih.gov

Significance of Latarcin-3b as a Research Model Compound

This compound (Ltc3b) has emerged as a significant model compound for research due to its potent antimicrobial properties combined with low hemolytic activity, indicating a degree of selectivity for microbial over mammalian cells. vulcanchem.com This favorable profile makes it an interesting candidate for studying the structure-function relationships of antimicrobial peptides. nih.gov

Structurally, Ltc3b is a 20-amino acid peptide with a C-terminal amidation, a modification crucial for its high antimicrobial activity. nih.govvulcanchem.com Unlike many other latarcins that are disordered in aqueous solution, Ltc3b displays a notable α-helical content even in water. nih.gov Its continuous helical structure is thought to mediate membrane disruption through pore formation. nih.govvulcanchem.com The study of Ltc3b and its synthetic analogues provides valuable insights into the functionally important aspects of peptide structure, such as the role of post-translational modifications and the influence of lipid composition on membrane interaction. nih.govresearchgate.net

Detailed Research Findings on this compound

Chemical Structure and Physicochemical Properties

This compound is a 20-residue linear peptide with the amino acid sequence SWLGKVLGKAGKNVAGSLLN-NH₂. vulcanchem.com A key feature of its structure is the amidation of the C-terminus, a post-translational modification that significantly enhances its antimicrobial efficacy. nih.govvulcanchem.com In contrast, a synthetic version with a non-amidated C-terminal glycine (B1666218) (Ltc3b-G) shows markedly reduced activity. nih.gov

The peptide has a net positive charge of +4 and an isoelectric point of 10.8, which facilitates its initial electrostatic attraction to the negatively charged membranes of bacteria. vulcanchem.com While many antimicrobial peptides are unstructured in aqueous solution, this compound exhibits a significant degree of α-helical content even in water. nih.gov This inherent helical propensity is attributed to stabilizing interactions within its amino acid sequence. nih.gov Upon interaction with membrane-mimetic environments, such as phospholipid vesicles, it adopts a more defined α-helical conformation. vulcanchem.com

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Amino Acid Residues20 vulcanchem.com
Molecular Weight~2.03 kDa vulcanchem.com
Net Charge+4 vulcanchem.com
Isoelectric Point (pI)10.8 vulcanchem.com
C-terminal ModificationAmidation vulcanchem.com
Secondary Structureα-helical tendency vulcanchem.com

Biosynthesis and Post-Translational Modifications

Like other latarcins, this compound is synthesized as a larger precursor protein. nih.govvulcanchem.com The precursor for Ltc3b is 82 amino acids long and contains a signal peptide, a prosequence, and the mature peptide sequence. vulcanchem.com The signal peptide guides the precursor into the secretory pathway, where it is later removed. nih.gov

The mature this compound peptide is released from the precursor through proteolytic cleavage at specific sites. nih.govvulcanchem.com Following this cleavage, the peptide undergoes a crucial post-translational modification: C-terminal amidation. vulcanchem.com This process involves the conversion of a C-terminal glycine residue into an amide group and is critical for the peptide's full antimicrobial activity. nih.gov

Mechanism of Action

The primary mechanism of action for this compound involves the disruption of bacterial cell membranes. vulcanchem.com This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of the bacterial membrane. vulcanchem.com Upon binding to the membrane, this compound undergoes a conformational change, adopting a more stable α-helical structure. vulcanchem.com

This amphipathic helix then inserts into the membrane, leading to its permeabilization. vulcanchem.com It is suggested that this compound forms pores in the membrane, a mechanism that distinguishes it from some other latarcins which are thought to act via a detergent-like "carpet" mechanism. nih.govvulcanchem.com The ability of this compound to disrupt membranes is more pronounced in those containing anionic phospholipids (B1166683), which are more common in bacterial membranes, compared to the zwitterionic phospholipids that predominate in mammalian cell membranes. vulcanchem.com This preference contributes to its selective toxicity towards bacteria. vulcanchem.com

Properties

bioactivity

Antibacterial, Antifungal

sequence

SWASMAKKLKEYMEKLKQRA

Origin of Product

United States

Discovery and Initial Characterization Methodologies

Isolation Techniques from Biological Sources

The primary method for isolating peptides from complex biological mixtures like spider venom is High-Performance Liquid Chromatography (HPLC). nih.govresearchgate.net Crude venom collected from Lachesana tarabaevi is subjected to reversed-phase HPLC (RP-HPLC). This technique separates the venom's components based on their hydrophobicity. As the venom mixture passes through a column packed with a nonpolar stationary phase, a gradient of a polar mobile phase is applied. Different peptides and proteins elute from the column at different times, allowing for their separation into distinct fractions. Each fraction is then collected and can be subsequently tested for its biological activity, such as antimicrobial efficacy, to identify the fractions containing the peptides of interest.

Once the venom has been fractionated by HPLC, mass spectrometry (MS) is employed for the precise identification and characterization of the peptides within the active fractions. nih.govresearchgate.net Techniques such as electrospray ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry are crucial for determining the exact molecular weight of the peptides. nih.govresearchgate.net Further analysis using tandem mass spectrometry (MS/MS) allows for the determination of the peptide's primary amino acid sequence. This combination of chromatography and mass spectrometry provides a definitive profile of the isolated peptide.

Table 1: Physicochemical Properties of Representative Latarcin Peptides

This table displays the molecular properties of several peptides from the latarcin family, highlighting the data typically obtained through mass spectrometry and sequence analysis. nih.gov

PeptideSequenceNo. of ResiduesNet ChargeMolecular Weight (g/mol)
Ltc1GKLFKKILKKLFKKILKKL-NH219+72344.0
Ltc2aSMGSGMKKLFKKILKKLFKKIL22+62556.3
Ltc3aSWKSMAKKLKEYMEKLKQRA-COOH20+62483.9
Ltc4aKLFKKILKKLFKKIL-NH215+61885.5
Ltc5aGKLFKKILKKLFKKI-NH215+61815.4

Transcriptomic and Genomic Approaches to Identify Precursor Proteins

While direct peptide isolation from venom is effective, it is often complemented by genetic approaches to understand the peptide's origin and biosynthesis. By analyzing the genetic material from the spider's venom glands, researchers can identify the full precursor proteins from which mature peptides like Latarcin-3b are derived. nih.gov This "venomics" approach combines transcriptomics and proteomics to accelerate the discovery of novel bioactive peptides. nih.gov

A powerful method for identifying the genes actively being used in a specific tissue is the analysis of Expressed Sequence Tags (ESTs). nih.gov To apply this to this compound, researchers would first construct a cDNA library from the messenger RNA (mRNA) extracted from the venom glands of Lachesana tarabaevi. nih.gov By sequencing thousands of these cDNA clones, a database of ESTs is generated, representing a snapshot of all the genes being transcribed at the time of venom production. nih.govyoutube.com This EST database can then be searched for sequences that encode the known amino acid sequence of this compound. This process allows for the identification of the full-length transcript, which includes the signal peptide, propeptide region, and the mature peptide sequence, providing a complete picture of the this compound precursor. researchgate.net

Following the identification of a potential precursor's gene sequence through transcriptomics, bioinformatics tools are essential for analysis and prediction. frontiersin.orgresearchgate.net Computational programs can translate the nucleotide sequence into a full amino acid sequence of the precursor protein. These tools can then predict key features, such as the location of the N-terminal signal peptide, which directs the protein for secretion. researchgate.net Furthermore, algorithms can identify probable cleavage sites where enzymes will process the precursor to release the final, active this compound peptide. frontiersin.org The predicted physicochemical properties of the mature peptide, such as its molecular weight, net charge, and structure, can be compared with the data obtained from the direct biochemical analysis of the peptide isolated from the venom. frontiersin.orgnih.gov This bioinformatic validation helps confirm the identity of the gene and provides a robust framework for understanding how the peptide is naturally produced.

Biosynthesis and Post Translational Processing Pathways

Analysis of Precursor Protein Architecture

Like other latarcins, Latarcin-3b is initially synthesized as an inactive precursor protein. vulcanchem.combicnirrh.res.in The full precursor for this compound is an 82-amino-acid polypeptide, with the final mature peptide comprising only about 24% of this initial structure. vulcanchem.comnih.gov The architecture of this precursor is modular, consisting of distinct regions that are sequentially processed. nih.gov

The precursor protein is composed of the following elements:

A signal peptide: This N-terminal sequence directs the nascent polypeptide into the endoplasmic reticulum, initiating its entry into the secretory pathway. vulcanchem.comnih.gov

A prosequence element: This acidic fragment is located between the signal peptide and the mature peptide sequence. It is cleaved off post-translationally. vulcanchem.commdpi.com

The mature peptide sequence: This is the C-terminal portion of the precursor that becomes the final, active this compound after all processing steps are complete. vulcanchem.com

Table 1: Architecture of the this compound Precursor Protein
ComponentPositionFunctionSize (Approx. % of Precursor)
Signal PeptideN-terminusDirects protein to secretory pathway28% nih.gov
ProsequenceMiddle RegionExcised during maturation48% nih.gov
Mature this compoundC-terminusFinal active peptide24% vulcanchem.com

The biosynthesis of this compound is initiated by co-translational sorting into the endoplasmic reticulum, a process guided by the N-terminal signal peptide. nih.gov This signal sequence is recognized and subsequently removed by a signal peptidase. nih.gov Following the cleavage of the signal peptide, further processing of the resulting propeptide occurs at specific sites known as processing quadruplet motifs (PQM) and inverted processing quadruplet motifs (iPQM). nih.govresearchgate.net The PQM is defined by the sequence AAAR, where at least one 'A' is glutamic acid and 'R' is arginine, while the iPQM is a reverse motif (RAAA). nih.govresearchgate.net These motifs serve as recognition sites for specific, though currently unidentified, proteases that excise the prosequence to release the mature peptide. nih.gov

Based on the number and type of mature peptides generated from a single precursor protein, latarcin precursors are categorized into three distinct groups. nih.govnih.govresearchgate.net

Simple Precursors: The precursor for this compound falls into this category. nih.gov Simple precursors are conventional prepropeptides that yield a single mature peptide after processing. This is the most common structure observed for latarcin precursors. nih.gov

Binary Precursors: These precursors contain two mature latarcin sequences and are processed to release two active peptides. nih.govresearchgate.net

Complex Precursors: These are the most intricate, yielding multiple mature peptides of two different types: a latarcin and several repetitive polypeptide elements (RPEs). nih.gov

The classification highlights the diverse biosynthetic strategies employed within the latarcin family, with this compound arising from the most straightforward pathway.

Enzymatic Modification Studies

Post-translational modifications (PTMs) are enzymatic processing events that alter the chemical properties of amino acids, ultimately influencing protein structure and biological activity. rapidnovor.com For this compound, the most significant PTM is C-terminal amidation. vulcanchem.comnih.gov

A distinguishing feature of mature this compound is the presence of an amide group (-NH₂) at its C-terminus. vulcanchem.com This modification is not directly encoded in the gene but is the result of post-translational processing. The precursor protein for this compound contains an additional glycine (B1666218) residue at the C-terminus of the mature peptide sequence. researchgate.net During maturation, this terminal glycine is converted into the C-terminal amide, a common pathway for amidation in many bioactive peptides. nih.govresearchgate.net

The functional significance of this amidation is profound. Research has demonstrated that this modification is crucial for the high antimicrobial potency of this compound. vulcanchem.comresearchgate.net The C-terminal amide can contribute to the peptide's net positive charge and enhance its binding affinity to negatively charged bacterial membranes. nih.gov

N-terminal cyclization, the conversion of an N-terminal glutamine residue into pyroglutamic acid, is another post-translational modification found within the latarcin family. nih.gov This modification is observed in peptides such as Latarcin-6a, Ltc-6b, and Ltc-6c. nih.gov However, the amino acid sequence of this compound begins with a serine residue, not glutamine. vulcanchem.com Therefore, this compound does not undergo N-terminal cyclization to form pyroglutamic acid. This type of modification is believed to protect peptides from degradation by exopeptidases, but it is not a feature of this compound's biosynthesis. nih.govmdpi.com

The post-translational modifications a peptide undergoes are critical in modulating its final biological activity. rapidnovor.comthermofisher.com In the case of this compound, the key PTM is C-terminal amidation.

To investigate the functional importance of this modification, a synthetic analogue of this compound was created, named Ltc3b-G, which retains the C-terminal glycine residue and lacks the amide group. nih.govresearchgate.net When tested, the antibacterial activity of Ltc3b-G was found to be an order of magnitude lower than that of the mature, amidated this compound. researchgate.net This finding unequivocally establishes that C-terminal amidation is a functionally significant modification that ensures the high antimicrobial activity of the mature peptide. nih.govresearchgate.net

Table 2: Effect of C-Terminal Amidation on the Antimicrobial Activity of this compound
PeptideC-Terminal StructureModificationMinimal Inhibitory Concentration (MIC) vs. Bacillus subtilis (µM)Minimal Inhibitory Concentration (MIC) vs. Escherichia coli (µM)
This compound (Mature)-Ala-NH₂Amidated1.66.2
Ltc3b-G (Unprocessed Analogue)-Ala-Gly-COOHNon-amidated12.5>100
Data sourced from Vassilevski et al. (2007). researchgate.net

Structural Elucidation Methodologies and Conformational Dynamics

Spectroscopic Techniques for Secondary Structure Determination

Spectroscopic methods are fundamental in determining the secondary structure of peptides like Latarcin-3b, revealing how their conformation adapts from an aqueous environment to a membrane-mimicking one.

Circular Dichroism (CD) Spectroscopy in Membrane-Mimicking Environments

Circular Dichroism (CD) spectroscopy is a powerful tool for assessing the secondary structure of peptides in various environments. Studies on this compound have shown that while many antimicrobial peptides are unstructured in aqueous solutions, Ltc-3b exhibits a notable α-helical content even in water. plos.orgnih.gov This inherent helicity is attributed to sequence-specific stabilizing interactions. plos.orgnih.gov

Upon introduction to membrane-mimicking environments, such as solutions containing trifluoroethanol (TFE) or phospholipid vesicles, this compound undergoes a significant conformational change, adopting a much more pronounced α-helical structure. nih.govmdpi.com CD spectra in the presence of lipid membranes, such as those composed of DMPC/DMPG, show characteristic features of α-helices, including a positive band around 192-193 nm. nih.govmdpi.com This transition to an amphipathic α-helix is a critical step in its membrane-disrupting mechanism, allowing for favorable interactions with the lipid bilayer. plos.orgnih.gov

Table 1: Secondary Structure of this compound in Different Environments

Environment Predominant Secondary Structure Method of Determination Reference
Aqueous Solution Partially α-helical, partially disordered CD Spectroscopy plos.orgnih.gov
50% Trifluoroethanol (TFE) α-helical CD Spectroscopy mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy in Micellar Systems

Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information of peptides in solution, including in membrane-mimicking environments like detergent micelles. While detailed solution NMR studies have been conducted on other members of the latarcin family, such as Ltc-1 and Ltc-2a, in sodium dodecyl sulfate (B86663) (SDS) micelles, specific high-resolution NMR structures of this compound in micelles are less extensively documented in publicly available research. nih.govresearchgate.net

For related latarcins, ¹H-NMR data has confirmed that they are largely disordered in aqueous solution but adopt helical structures in the presence of micelles. plos.orgnih.gov These studies establish a precedent for the methodology, where the micellar environment provides a lipid-water interface that promotes the folding of the peptide into its active, membrane-bound conformation. This allows for the determination of inter-proton distances and the calculation of a three-dimensional structure, revealing the amphipathic nature of the helix which is crucial for membrane interaction. nih.gov It is inferred that Ltc-3b would behave similarly, folding into a stable α-helix within a micellar system.

Advanced Biophysical Approaches for Membrane-Bound Conformations

To understand how this compound interacts with and integrates into a lipid bilayer, more advanced biophysical techniques are employed that can probe the peptide's structure and orientation directly within a membrane context.

Solid-State NMR for Peptide-Membrane Interactions

Solid-state NMR (ssNMR) spectroscopy is an indispensable technique for studying the structure, alignment, and dynamics of peptides embedded within lipid bilayers. Systematic studies using ssNMR have been performed on the entire latarcin family, including this compound, to characterize their conformation and helix alignment in a membrane-bound state. nih.govresearchgate.net

These experiments have confirmed that upon binding to lipid bilayers, all latarcins, including Ltc-3b, fold into amphipathic α-helices. nih.govresearchgate.net The ssNMR data allows for the determination of the peptide's alignment relative to the membrane normal. Latarcin-3a, a close homolog of Ltc-3b, was found to be an efficient and selective bactericidal agent that does not cause significant bilayer disturbance, suggesting a specific mode of interaction that could involve translocation across the membrane to act on intracellular targets. nih.govresearchgate.net This is in contrast to other latarcins like Ltc-2a, which are more disruptive to the membrane. nih.gov The insights from ssNMR are crucial for correlating the specific orientation and dynamics of Ltc-3b within the membrane to its biological activity.

Cryo-Electron Microscopy (Cryo-EM) for Membrane Pore Structures

Cryo-electron microscopy (cryo-EM) has emerged as a revolutionary technique for visualizing macromolecular structures, including peptide-induced pores in membranes, at near-atomic resolution. thermofisher.commdpi.com This method allows for the direct observation of how antimicrobial peptides disrupt lipid bilayers, for instance by forming distinct pore structures. nih.govnih.gov

However, a review of published scientific literature indicates that specific cryo-EM studies focused on visualizing the pore structures formed by this compound have not yet been reported. While the technique has been successfully applied to other pore-forming peptides, such as magainin and melittin, to characterize the architecture of their membrane channels, similar investigations for the latarcin family are not publicly available. nih.govnih.govresearchgate.net Theoretical models suggest that Ltc-3b may form pores, but direct visual evidence from cryo-EM is currently lacking. plos.org

Computational Modeling and Simulation Techniques

Computational approaches, particularly molecular dynamics (MD) simulations, provide a dynamic, atomistic view of peptide-membrane interactions that complements experimental data. rcsb.orgnih.gov These simulations model the physical movements of atoms and molecules over time, offering insights into the conformational stability and interaction mechanics of this compound with lipid bilayers.

Based on amino acid sequence analysis and computational predictions, this compound is suggested to form a rigid helical fragment of approximately 13 residues. plos.orgnih.gov This structural feature leads to the hypothesis that its mechanism of membrane perturbation is likely through pore formation, as opposed to the detergent-like "carpet" mechanism proposed for other latarcins like Ltc-2a. plos.orgnih.gov MD simulations can be used to model the initial electrostatic attraction between the positively charged Ltc-3b and the negatively charged bacterial membrane, followed by the insertion of its amphipathic helix into the lipid core. These computational studies are invaluable for visualizing the transient steps of membrane binding, helix insertion, and pore assembly that are often difficult to capture experimentally. nih.govnih.gov

Table 2: Summary of Structural Elucidation Findings for this compound

Technique Key Findings for this compound and Homologs Inferred Mechanism Reference
CD Spectroscopy Folds from a partially ordered state in water to a distinct α-helix in membrane-mimicking environments. Helix formation is essential for membrane interaction. plos.orgnih.govmdpi.com
NMR Spectroscopy (On related latarcins) Peptides are disordered in water and form stable helices in detergent micelles. Provides high-resolution models of the amphipathic helix. plos.orgnih.govnih.gov
Solid-State NMR Folds into an α-helix within lipid bilayers; acts without causing major bilayer disturbance. Suggests a selective interaction, possibly involving translocation. nih.govresearchgate.net

| Computational Modeling | Predicted to form a rigid helical fragment; proposed to act via a pore-forming mechanism. | Provides atomistic detail of peptide-lipid interactions and supports the pore formation model. | plos.orgnih.gov |

Molecular Dynamics (MD) Simulations of Peptide-Membrane Systems

Molecular dynamics (MD) simulations have emerged as a powerful tool to investigate the atomic-level interactions between antimicrobial peptides like this compound and bacterial membranes. These simulations can model the dynamic behavior of the peptide as it approaches, binds to, and inserts into a lipid bilayer, providing a detailed view of the conformational changes that are central to its antimicrobial activity.

Atomistic MD simulations have been employed to study the behavior of latarcins in phospholipid bilayers, such as those composed of phosphatidylethanolamine (B1630911) (PE) and phosphatidylglycerol (PG), which mimic bacterial membranes. nih.gov These simulations can reveal how the peptide's structure adapts to the membrane environment. For instance, while many antimicrobial peptides are unstructured in aqueous solutions, they often fold into α-helical conformations upon interacting with a membrane. researchgate.netmdpi.com this compound, however, is noted for exhibiting a significant α-helical content even in an aqueous environment. nih.gov This pre-existing helical tendency is thought to facilitate its rapid interaction with and disruption of the target membrane.

MD simulations can also elucidate the specific orientation and depth of peptide insertion into the membrane. For some latarcins, simulations have suggested a "carpet-like" mechanism where the peptides accumulate on the membrane surface, leading to destabilization. nih.govresearchgate.net In contrast, for this compound, a pore-formation mechanism has been proposed, which would involve the insertion of the peptide's helical structure into the lipid bilayer. nih.gov

The use of advanced simulation techniques, such as Hamiltonian replica-exchange molecular dynamics (HREMD), has allowed for a more thorough exploration of the conformational space of peptides. One study using HREMD on a related peptide demonstrated how the conformational ensemble varies with pH, showing a higher propensity for α-helical structures at acidic pH, which could enhance membrane interaction. researchgate.net Similar detailed simulations for this compound would be invaluable in precisely mapping its conformational transitions upon membrane binding.

The table below summarizes key aspects of MD simulations applied to the study of antimicrobial peptides, which are relevant to understanding this compound.

Simulation AspectDescriptionRelevance to this compound
Force Field A set of parameters used to describe the potential energy of the system (e.g., CHARMM36, GROMACS). biorxiv.orgThe choice of force field is critical for accurately modeling the interactions between the peptide's amino acids and the lipid molecules of the membrane.
Membrane Model The composition of the simulated lipid bilayer (e.g., POPE/POPG, DOPC/DOPG). nih.govvulcanchem.comUsing membrane models that mimic the charge and lipid composition of bacterial membranes is essential for studying the selective toxicity of this compound.
Simulation Time The duration of the simulation, which can range from nanoseconds to microseconds. biorxiv.orgLonger simulation times are necessary to observe complex events such as peptide insertion and pore formation.
Analysis Metrics used to analyze the simulation data, including root-mean-square deviation (RMSD), secondary structure analysis, and peptide orientation.These analyses provide quantitative data on the conformational changes and binding mode of this compound.

Monte Carlo Simulations for Conformational Sampling

Monte Carlo (MC) simulations offer a complementary approach to MD for exploring the conformational landscape of peptides. nih.gov Unlike MD, which follows the deterministic trajectory of a system over time, MC methods use a probabilistic approach to sample different conformations. This can be particularly advantageous for overcoming energy barriers and exploring a wider range of structures. nih.gov

MC simulations have been used to investigate the structure of other antimicrobial peptides, sometimes in conjunction with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net For instance, restrained MC simulations can use distance constraints from NMR to refine the structure of a peptide in a membrane-mimicking environment, such as a detergent micelle. researchgate.net This hybrid approach can provide a more accurate representation of the peptide's structure than either method alone.

For this compound, MC simulations could be employed to:

Sample a broad range of initial conformations before initiating more computationally expensive MD simulations.

Predict the most energetically favorable orientations of the peptide on the membrane surface.

Investigate the role of specific amino acid residues in membrane binding through systematic mutations and subsequent conformational sampling.

Methods like the multi-loop Distance-guided Sequential chain-Growth Monte Carlo (M-DiSGro) have been developed for predicting the conformations of multiple interacting loops in proteins, which could be adapted to study the folding and interaction of peptides like this compound. nih.gov

The following table outlines the potential applications of Monte Carlo simulations in studying this compound.

MC ApplicationDescriptionPotential Insights for this compound
Conformational Search Exploring the vast conformational space of the peptide to identify low-energy structures.This can help in predicting the native-like structure of this compound in different environments.
Peptide-Membrane Docking Predicting the binding mode of the peptide to the membrane surface.This can reveal the initial steps of the peptide-membrane interaction.
Thermodynamic Property Calculation Estimating properties like the free energy of binding.This can provide a quantitative measure of the affinity of this compound for different types of membranes.

Prediction of Conformational Preferences and Helical Geometries

The prediction of this compound's conformational preferences, particularly its tendency to form an α-helix, is a key aspect of understanding its function. Analysis of its amino acid sequence suggests a high propensity for forming a continuous helical structure. nih.govvulcanchem.com This is in contrast to some other latarcins which are predicted to have a more flexible helix-hinge-helix motif. nih.govvulcanchem.com

Computational tools and theoretical models are often used to predict the secondary structure of peptides from their primary sequence. These methods can account for factors such as the intrinsic helical propensity of individual amino acids, as well as interactions between side chains that can stabilize or destabilize a helix. researchgate.net For this compound, its specific amino acid sequence is believed to favor helix-stabilizing interactions, contributing to its observed α-helical content even in aqueous solution. nih.gov

The amphipathic nature of the this compound helix is another critical feature. When folded, the helix displays a distinct separation of hydrophobic and hydrophilic residues on opposite faces. mdpi.com This amphipathicity is crucial for its interaction with membranes, allowing the hydrophobic face to insert into the lipid core while the hydrophilic, often positively charged, face interacts with the lipid headgroups and surrounding water.

Algorithms have been developed to predict the amphipathic structure of helical peptides and have shown good agreement with experimentally determined structures. uq.edu.au Such predictive tools can be valuable in the initial stages of research to generate hypotheses about a peptide's structure and mechanism.

The table below details the predicted structural features of this compound.

Structural FeaturePredictionImplication for Function
Secondary Structure Predominantly α-helical. nih.govThe stable helical structure is thought to be the active conformation for membrane disruption.
Overall Geometry Continuous rigid helix. nih.govThis geometry may favor a pore-forming mechanism over a carpet-like mechanism.
Amphipathicity High, with distinct hydrophobic and hydrophilic faces. mdpi.comThis allows for favorable interactions with both the lipid core and the surface of the bacterial membrane.

Investigation of Mechanisms of Biological Action at the Molecular and Cellular Levels

Membrane Interaction Theories

The primary mode of action for Latarcin-3b involves the disruption of bacterial cell membranes. vulcanchem.com This process is initiated by the electrostatic attraction between the positively charged peptide and the negatively charged components of bacterial membranes. vulcanchem.com Following this initial contact, Ltc-3b undergoes a conformational change, adopting a more structured α-helical form, which is crucial for its membrane-disrupting functions. vulcanchem.com The subsequent destabilization of the membrane is thought to occur through one or a combination of proposed mechanisms.

"Carpet-Like" Mechanism of Membrane Destabilization

One of the proposed models for the action of some latarcins is the "carpet-like" mechanism. nih.gov In this model, the peptide monomers bind to the surface of the target membrane, forming a layer or "carpet." nih.gov Once a threshold concentration of the peptide on the membrane surface is reached, the membrane's integrity is compromised, leading to spontaneous breakdown. nih.govresearchgate.net This mechanism is suggested for several latarcins, although direct evidence for Ltc-3b exclusively operating through this model is less pronounced compared to pore formation theories. nih.gov

Pore Formation Models (e.g., Toroidal Pore, Barrel-Stave Pore)

Structural characteristics of this compound suggest that it is more likely to form pores in bacterial membranes rather than acting through a detergent-like "carpet" mechanism. vulcanchem.com The formation of pores creates channels through the membrane, leading to the leakage of intracellular contents and ultimately cell death. Two primary models describe this process:

Toroidal Pore Model: In this model, the peptide inserts into the membrane and induces a curvature in the lipid bilayer, causing the lipid monolayers to bend back on themselves to line the pore alongside the peptide helices. nih.govresearchgate.net This results in a pore where both the peptides and the lipid headgroups are exposed to the aqueous channel. This model accounts for the observed leakage of molecules and lipid flip-flop across the membrane. nih.gov Some studies suggest that latarcins may act via a toroidal pore mechanism, which could depend on the lipid composition of the target membrane. researchgate.net

Barrel-Stave Model: This model proposes that the peptide monomers aggregate and insert into the membrane, with their hydrophobic regions facing the lipid core and their hydrophilic regions forming the interior of a water-filled channel. latrobe.edu.au The structure resembles the staves of a barrel. While this is a common model for many antimicrobial peptides, the specific applicability to this compound is still under investigation.

Membrane Permeabilization Assays (e.g., Dye Leakage from Liposomes)

The ability of this compound to permeabilize membranes is commonly studied using model lipid vesicles, or liposomes. nih.gov A frequent assay involves encapsulating a fluorescent dye, such as carboxyfluorescein, within these liposomes at a concentration that causes self-quenching. researchgate.net The addition of this compound to the liposome (B1194612) suspension can induce membrane disruption, leading to the leakage of the dye into the surrounding medium. nih.govresearchgate.net This leakage results in the dequenching of the dye and a measurable increase in fluorescence, providing a quantitative measure of the peptide's membrane-permeabilizing activity. researchgate.net Studies have shown that this compound induces carboxyfluorescein leakage from liposomes, with the efficiency of this process being dependent on the lipid composition of the vesicles. nih.gov

Studies on Differential Membrane Perturbation

The interaction of this compound with membranes is not uniform and is significantly influenced by the composition of the lipid bilayer. This differential perturbation is a key factor in its selective activity against bacterial cells over host cells.

Influence of Lipid Composition on Peptide-Membrane Association

The lipid composition of a membrane plays a critical role in the binding and activity of this compound. researchgate.net Bacterial membranes are typically rich in anionic phospholipids (B1166683), such as phosphatidylglycerol (PG), which impart a net negative charge. vulcanchem.com In contrast, mammalian cell membranes are predominantly composed of zwitterionic phospholipids like phosphatidylcholine (PC) and phosphatidylethanolamine (B1630911) (PE). vulcanchem.com

The positive net charge of this compound facilitates a preferential electrostatic attraction to the negatively charged bacterial membranes. vulcanchem.com Research has demonstrated that this compound's ability to disrupt membranes is more potent against those containing anionic phospholipids compared to purely zwitterionic ones. vulcanchem.com For instance, dye leakage from liposomes composed of dioleoylphosphatidylglycerol (B1249151) (DOPG), an anionic lipid, occurs at lower peptide-to-lipid ratios than from liposomes made of the zwitterionic dioleoylphosphatidylcholine (DOPC). nih.gov

Furthermore, the presence of cholesterol, a common component of mammalian membranes but absent in most bacteria, has been shown to affect the activity of a synthetic analogue of this compound, with the highest activity observed in cholesterol-containing membranes in that particular study. researchgate.net The specific interactions with different lipid types are crucial for the peptide's mechanism and selectivity.

Lipid TypeInteraction with this compoundEffect on Activity
Anionic Phospholipids (e.g., DOPG) Strong electrostatic attraction due to the peptide's positive charge.Enhanced membrane disruption and permeabilization. vulcanchem.comnih.gov
Zwitterionic Phospholipids (e.g., DOPC) Weaker interaction compared to anionic lipids.Lower membrane disruption activity. vulcanchem.comnih.gov
Phosphatidylethanolamine (e.g., DOPE) Ltc-3b adopts an α-helical structure in the presence of DOPE/DOPG mixtures. nih.govContributes to the overall interaction and structural changes of the peptide.
Cholesterol A synthetic analogue of Ltc-3b showed the highest activity on membranes containing cholesterol. researchgate.netMay modulate the peptide's activity, though its role in selectivity is complex.

Electrophysiological Measurements of Membrane Conductance

Electrophysiological studies using planar lipid bilayers provide insights into how this compound affects membrane conductance. These experiments measure the flow of ions across an artificial membrane, and how this is altered by the addition of the peptide.

Studies on latarcins, including Ltc-3b, have shown that they can induce membrane breakdown at micromolar concentrations, particularly under a negative transmembrane potential, which mimics the physiological state of bacterial membranes. nih.gov The ability of Ltc-3b to form pores or channels in the membrane leads to an increase in membrane conductance, allowing ions to pass through and disrupting the electrochemical gradient essential for cell viability. researchgate.net While some latarcins cause discrete conductance changes, others lead to a more general membrane destabilization. nih.gov These electrophysiological findings support the model of this compound acting through the formation of conductive pathways across the target membrane. researchgate.netnih.gov

Identification of Intracellular or Specific Molecular Targets

The primary mechanism of biological action for this compound (Ltc3b) is widely attributed to its interaction with and disruption of cellular membranes. vulcanchem.comnih.gov This interaction is driven by the peptide's physicochemical properties, such as its positive net charge and amphipathic α-helical structure, which facilitate binding to and perturbation of the negatively charged membranes characteristic of many microbes. vulcanchem.com While the membrane-centric model is well-supported, the investigation into specific intracellular or molecular targets for this compound is not extensively documented in publicly available research. Some studies on the broader latarcin family suggest that certain members may translocate across the cell membrane to interact with intracellular components. nih.gov However, specific research to identify such targets for this compound is not available.

Enzyme Inhibition Assays (e.g., Viral Proteases)

Currently, there are no specific studies or published data from enzyme inhibition assays conducted with this compound. While research on other members of the latarcin family, such as Latarcin-1, has demonstrated inhibitory effects against viral proteases like the dengue virus NS2B-NS3pro, these findings are specific to Latarcin-1 and cannot be directly extrapolated to this compound. nih.gov A comprehensive search of scientific literature reveals no dedicated research on the inhibitory activity of this compound against any specific enzymes, including viral proteases.

Table 1: Enzyme Inhibition Data for this compound

Enzyme Target Assay Type Findings
Not Specified Not Specified No publicly available data

Protein-Protein Interaction Studies (if applicable)

There is a lack of specific research into the protein-protein interactions of this compound. The current body of scientific literature focuses almost exclusively on its interaction with lipid bilayers as the primary mechanism of its biological activity. vulcanchem.comnih.gov No studies employing methods such as yeast two-hybrid screens, co-immunoprecipitation, or other proteomic approaches to identify specific protein binding partners for this compound have been published. Therefore, no specific molecular targets within the cell, aside from the membrane lipids, have been identified for this peptide through protein-protein interaction studies.

Table 2: Protein-Protein Interaction Data for this compound

Interacting Protein Method of Study Key Findings
Not Identified Not Applicable No publicly available data

Analysis of Biological Activity Spectrum and Specificity

Methodologies for Assessing Antimicrobial Efficacy

The antimicrobial efficacy of Latarcin-3b and its closely related analogue, Latarcin-3a, has been evaluated using a range of standard laboratory techniques to determine their spectrum of activity and potency against various microorganisms.

Growth Inhibition Assays against Bacterial and Fungal Strains

The primary method for assessing the antimicrobial efficacy of this compound involves growth inhibition assays. These assays are designed to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of the peptide that prevents visible growth of a microorganism.

Microdilution tests are commonly employed to ascertain the capacity of the peptide to reduce bacterial growth. frontiersin.org Research has demonstrated that Latarcin-3a, which differs from this compound by a single amino acid, exhibits a varied spectrum of activity. For instance, Latarcin-3a has shown notable activity against Acinetobacter baumannii, Pseudomonas aeruginosa, and Klebsiella pneumoniae, with MIC values of 4, 128, and 128 µg/mL, respectively. frontiersin.org While specific MIC values for this compound are not as extensively documented in the same direct comparisons, the functional importance of its structure is highlighted by studies on its synthetic precursor. A variant of this compound with a C-terminal glycine (B1666218) residue instead of amidation showed significantly lower antimicrobial activity, emphasizing the importance of this post-translational modification for its efficacy. nih.gov

The broader latarcin family of peptides, including this compound, has been shown to be effective against a range of Gram-positive and Gram-negative bacteria. nih.govmdpi.com Latarcin-3a has also demonstrated antifungal activity against Pichia pastoris and Saccharomyces cerevisiae. nih.govresearchgate.net The antimicrobial action of these peptides is generally attributed to their ability to interact with and disrupt microbial cell membranes, a mechanism often described as a "carpet-like" model where the peptides accumulate on the membrane surface, leading to its destabilization. nih.govresearchgate.net

MicroorganismStrainLatarcin-3a MIC (µg/mL)
Acinetobacter baumanniiATCC 196064
Pseudomonas aeruginosaATCC 27853128
Klebsiella pneumoniaeATCC 13883128
Escherichia coliATCC 25922>128 (37% inhibition at 128 µg/mL)
Escherichia coliKPC 001450421>128 (42% inhibition at 128 µg/mL)

Anti-biofilm Formation Studies

Biofilms are structured communities of microorganisms encased in a self-produced matrix, which can confer resistance to conventional antibiotics. The ability of antimicrobial peptides to inhibit biofilm formation is a critical area of research.

Studies on Latarcin-3a have demonstrated its efficacy in preventing biofilm formation. In experiments involving Acinetobacter baumannii and Escherichia coli (ATCC 25922), Latarcin-3a exhibited anti-biofilm activity with minimum biofilm inhibitory concentrations (MBIC) of 32 and 16 µg/mL, respectively. frontiersin.org This indicates that at these concentrations, the peptide can effectively prevent the formation of biofilms by these bacteria. The discovery of anti-biofilm properties in latarcins is significant, as few spider-derived peptides have been described with this functionality. frontiersin.org

Evaluation of Antiviral Activity

While many antimicrobial peptides from various natural sources have been investigated for antiviral properties, specific research on the antiviral activity of this compound is limited.

Inhibition of Viral Replication in Cellular Models

Currently, there is a lack of specific published studies detailing the inhibition of viral replication in cellular models by this compound. Although the broader family of spider venom peptides is known to possess antiviral potential, dedicated research to quantify the effects of this compound on specific viruses has not been reported.

Studies on Viral Enzyme Inhibition

Similarly, there is no specific information available in the scientific literature regarding studies on the inhibition of viral enzymes by this compound. The mechanism of action for many antiviral peptides involves direct interaction with the viral envelope or inhibition of viral proteins, but such investigations have not been specifically documented for this compound.

Research on Antitumor Potentials in Cellular Models

The cytolytic nature of latarcins has prompted investigations into their potential as anticancer agents. The ability of these peptides to selectively target and disrupt the membranes of cancer cells, which often differ in composition from normal cells, is a key area of interest. frontiersin.org

Research on Latarcin-3a has provided insights into the potential antitumor activity of this peptide family. In vitro cytotoxicity assays have been conducted on various tumor cell lines. For instance, Latarcin-3a demonstrated significant cytotoxic effects on several hematological cancer cell lines. frontiersin.org At a concentration of 50 µM, Latarcin-3a reduced the viability of C1498 (murine myeloid leukemia), Kasumi-1 (acute human myeloid leukemia), and K562 (chronic myeloid leukemia) cell lines to 20.5%, 10%, and 30%, respectively. frontiersin.org

The proposed mechanism for the antitumor activity of these peptides involves their interaction with the cancer cell membrane, which often has a higher negative charge and altered fluidity compared to normal cells. nih.gov This selective interaction can lead to membrane permeabilization and subsequent cell death. While these findings for Latarcin-3a are promising, further research is needed to specifically evaluate the antitumor potential of this compound against a broader range of cancer cell types.

Cancer Cell LineCell TypeLatarcin-3a (50 µM) % Cell Viability
C1498Murine Myeloid Leukemia20.5%
Kasumi-1Acute Human Myeloid Leukemia10%
K562Chronic Myeloid Leukemia30%
JurkatHuman Acute T-cell Leukemia-
MOLT4Acute Lymphoblastic Leukemia-
RajiBurkitt's Lymphoma-

Structure Activity Relationship Sar Studies and Rational Design

Peptide Engineering Strategies

Peptide engineering of latarcins, including Latarcin-3b, involves systematic modifications to their amino acid sequences to probe and improve their biological activities. researchgate.net These strategies are crucial for developing analogs with enhanced therapeutic potential.

Amino acid substitution is a key strategy to investigate the functional role of specific residues. For instance, studies on Latarcin-3a, which differs from this compound by only a single amino acid at position 3, have provided insights applicable to the broader Latarcin-3 family. nih.gov Modifications in the amino acid sequence of Latarcin-3a have been shown to alter its hydrophobicity and net charge, consequently affecting its antitumor activity. researchgate.net

A significant finding related to this compound involves its C-terminal amidation. A synthetic analog of this compound, named Ltc3b-G, was created with a glycine (B1666218) residue at the C-terminus instead of the natural amide group. nih.govresearchgate.net This single modification resulted in a significant reduction in antimicrobial activity, highlighting the functional importance of this post-translational modification for the peptide's potency. nih.govresearchgate.net This suggests that the amide group is crucial for interactions with bacterial membranes or for maintaining the peptide's structural integrity.

Further research into other latarcins has revealed that substitutions in the N-terminal region can modulate hemolytic activity. It has been proposed that a prominent hydrophobic character at the N-terminus is a key determinant of a peptide's tendency to lyse red blood cells. researchgate.net By introducing more polar residues at this end, it is possible to decrease this unwanted cytotoxic effect. researchgate.net

Chimeric peptide design involves combining sequences from different peptides to create novel molecules with hybrid properties. f1000research.comfrontiersin.org This approach has been applied to the Latarcin family to explore new functional landscapes. For example, rational design based on the α-helical region of Latarcin-3a led to the creation of new analog peptides. frontiersin.org The design process focused on reducing the length of the original peptide while making specific amino acid substitutions to adjust physicochemical properties like amphipathicity, charge, and hydrophobicity. frontiersin.org

One study designed three new peptides, Lt-MAP1, Lt-MAP2, and Lt-MAP3, based on a 13-residue α-helical fragment of Latarcin-3a. frontiersin.org These chimeric peptides, with adjusted net charges and hydrophobicity, were synthesized and tested for various biological activities. frontiersin.orgfrontiersin.org The results showed that these engineered peptides could exhibit potent antimicrobial and anti-biofilm activities, sometimes surpassing the parent molecule, while demonstrating reduced hemolytic activity. frontiersin.org This underscores the power of chimeric design in separating the desired antimicrobial effects from undesirable cytotoxicity. frontiersin.org

Correlation of Structural Motifs with Biological Functions

Like many antimicrobial peptides, the activity of this compound is heavily influenced by its amphiphilicity and net positive charge. researchgate.netnih.gov The peptide adopts an amphiphilic α-helical structure upon interacting with membranes, which is a common feature of membrane-active peptides. researchgate.netresearchgate.netnih.gov This structure, with distinct hydrophobic and hydrophilic faces, allows it to insert into and disrupt the lipid bilayers of bacterial cells. vulcanchem.com

This compound has a net positive charge of +4, which facilitates its initial electrostatic attraction to the negatively charged components of bacterial membranes. vulcanchem.com This initial interaction is a critical first step in its mechanism of action. vulcanchem.com Studies on the broader latarcin family have shown a strong correlation between net positive charge and activity against Gram-negative bacteria. nih.gov This suggests that the positive charge is essential for traversing the outer membrane of these bacteria and interacting with their plasma membranes. nih.gov However, an excessive increase in net charge can also lead to increased cytotoxicity and a loss of selectivity for bacterial membranes over host cells. frontiersin.org

The balance between hydrophobicity and charge is delicate. Reduced hydrophobicity can contribute to better selectivity for the anionic membranes of pathogens. frontiersin.org The rational design of Latarcin-3a analogs, for example, aimed to adjust hydrophobicity and reorganize the hydrophobic moment to create peptides with improved multifunctional activities. frontiersin.org

Table 1: Physicochemical Properties of this compound and Related Peptides

Peptide Sequence Net Charge Hydrophobicity (%) Key Features
This compound SWLGKVLGKAGKNVAGSLLN-NH₂ +4 N/A C-terminally amidated, high antimicrobial activity, low hemolytic activity. vulcanchem.com
Latarcin-3a SWKSMAKKLKEYMEKLKQRA-COOH +6 35% Non-selective cytolytic activity, parent molecule for analog design. frontiersin.orgfrontiersin.org
Ltc3b-G SWLGKVLGKAGKNVAGSLLN-Gly +3 N/A Non-amidated analog of Ltc-3b with significantly lower antimicrobial activity. nih.govresearchgate.net
Lt-MAP1 MAKKLKKKMEKLK +5 30.8% Analog of Ltc-3a, designed for multifunctionality. frontiersin.org
Lt-MAP2 MAKKWKKWMEKLK +5 46.2% Analog of Ltc-3a, showed best antitumor activity in its series. frontiersin.org
Lt-MAP3 MKKKWKKWMEKWK +7 38.5% Analog of Ltc-3a, showed best antibacterial activity in its series. frontiersin.org

Individual amino acid residues and specific domains within this compound are critical for its structure and function. The peptide is predicted to form a continuous helical structure, unlike other latarcins that may have a helix-hinge-helix motif. vulcanchem.com This continuous α-helix, which spans approximately 13 residues, is a key structural feature. nih.gov

The C-terminal amidation of this compound is a crucial post-translational modification. The loss of this amide group, as seen in the Ltc3b-G analog, drastically impairs its antimicrobial function, demonstrating the critical role of this specific chemical feature. nih.govresearchgate.net

While direct mutational studies on every residue of this compound are not extensively documented, research on related peptides provides valuable insights. For example, in Latarcin-2a, the N-terminal and C-terminal helices exhibit different degrees of amphiphilicity, which influences its interaction with membranes. rcsb.org It is understood that the hydrophobic properties of the N-terminal fragment, in particular, can enhance the hemolytic activity of linear α-helical antimicrobial peptides. researchgate.net This implies that the specific arrangement and character of amino acids at the N-terminus of this compound are likely fine-tuned to balance antimicrobial efficacy with low host cell toxicity.

Computational Tools in Rational Design

Computational methods are increasingly vital in the rational design and engineering of peptides like this compound. researchgate.netpreprints.org These tools allow for the in silico prediction and analysis of peptide properties, guiding the synthesis of promising candidates and reducing the need for extensive empirical screening. preprints.org

Techniques such as molecular docking and molecular dynamics (MD) simulations provide atomistic insights into how peptides interact with lipid bilayers. researchgate.netpreprints.org These simulations can predict the binding affinity, conformational stability, and orientation of peptides within a membrane environment. preprints.org For the latarcin family, computational approaches have been used to investigate their spatial structures and effects on model lipid membranes. researchgate.netnih.gov

Computational tools can also calculate important physicochemical parameters like α-helical propensity, amphipathicity, total hydrophobicity, and the spatial distribution of charges. researchgate.net For example, the calculation of molecular hydrophobicity potential (MHP) has been used to analyze the hydrophobic/hydrophilic characteristics of latarcins, helping to explain their membrane-disrupting mechanisms. rcsb.org Such analyses have helped to identify the N-terminal region's hydrophobicity as a key factor in the hemolytic activity of some α-helical peptides. researchgate.net By using these computational tools, researchers can design modifications, such as specific amino acid substitutions, to rationally engineer peptides with an optimized balance of activity and selectivity. researchgate.netresearchgate.net

Helical Wheel Diagram Analysis

A key tool in the analysis of amphipathic α-helical peptides like this compound is the helical wheel diagram. This projection illustrates the distribution of amino acid residues along the helical axis, revealing the spatial separation of hydrophobic and hydrophilic (cationic) residues. nih.gov This segregation is critical for the peptide's ability to interact with and disrupt microbial membranes. vulcanchem.com

Upon folding into an α-helix, this compound displays a distinct amphipathic profile. nih.gov The helical wheel representation shows a clear hydrophobic face and a polar, positively charged face. The hydrophobic sector is formed by residues such as Trp, Leu, Val, and Ala, while the polar face is populated by cationic Lys (K) residues. nih.govvulcanchem.com This amphiphilic structure is central to its mechanism of action, facilitating its insertion into the negatively charged phospholipid bilayers of bacterial membranes. vulcanchem.com

Analysis of the Latarcin family reveals variations in their amphipathic profiles. This compound and its close homolog Latarcin-3a are categorized as Group B latarcins. These peptides are characterized by a typical amphipathic structure with a well-defined, straight strip of hydrophobic residues flanked by cationic residues. nih.gov This arrangement is believed to be conducive to forming pores in the membrane. nih.gov In contrast, other latarcins like Ltc2a have a more complex hydrophobic strip, which may correlate with a different, more aggressive membrane disruption mechanism. nih.govrcsb.org The specific arrangement of residues in this compound is thought to contribute to its potent activity against Gram-positive bacteria while maintaining very low hemolytic activity, a desirable trait for therapeutic development. vulcanchem.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical approaches used to correlate the chemical structure of a compound with its biological activity. nih.govuestc.edu.cn While comprehensive QSAR models specifically for this compound are not extensively documented in the available literature, the principles of SAR derived from analog studies provide the foundational data for such modeling. These studies investigate how changes in physicochemical properties like net charge, hydrophobicity, and structural modifications impact biological function. mdpi.com

A crucial aspect of this compound's structure is its C-terminal amidation. vulcanchem.com The precursor protein of Ltc3b contains an additional C-terminal Glycine residue, which is cleaved during post-translational modification to yield the amidated mature peptide. researchgate.net To study the functional importance of this amidation, a synthetic analog, Ltc3b-G (with a C-terminal Glycine and no amidation), was created. nih.govresearchgate.net Comparative studies showed that Ltc3b-G had significantly lower antimicrobial activity than the mature, amidated this compound. nih.gov This finding highlights that C-terminal amidation is a functionally critical modification that ensures the high activity of the mature peptide, likely by increasing its net positive charge and protecting it from exopeptidases. nih.govresearchgate.net This provides a clear data point for any QSAR model: the presence of C-terminal amidation is a key descriptor for predicting high antimicrobial potency in this peptide.

The table below summarizes the characteristics of this compound and its non-amidated synthetic analog, illustrating a direct structure-activity relationship.

Compound NameSequenceModificationKey Finding
This compound (Ltc3b) SWLGKVLGKAGKNVAGSLLN-NH₂C-terminal amidationPossesses significant antimicrobial activity and low hemolytic activity. vulcanchem.com
Ltc3b-G SWLGKVLGKAGKNVAGSLLNGNon-amidated, C-terminal GlycineExhibits significantly lower antimicrobial activity compared to the mature Ltc3b. nih.gov

These findings, which link specific structural features to biological outcomes, are the building blocks for developing predictive QSAR models. frontiersin.org Such models could systematically vary amino acid descriptors to optimize the peptide's activity spectrum, aiming to enhance antimicrobial potency while minimizing toxicity to mammalian cells. researchgate.net

Biotechnological Production and Synthetic Methodologies

Solid-Phase Peptide Synthesis (SPPS) for Analog Generation

Solid-Phase Peptide Synthesis (SPPS) is a fundamental technique for the artificial production of peptides like Latarcin-3b and its variants. nih.govrsc.org This method involves the sequential addition of amino acids to a growing chain anchored to an insoluble resin. beilstein-journals.org The process is cyclical, involving the deprotection of the N-terminal amino group and the subsequent coupling of the next protected amino acid. nih.govbeilstein-journals.org This cycle repeats until the desired peptide sequence is fully assembled, after which the peptide is cleaved from the resin. nih.gov

The adaptability of SPPS makes it highly suitable for producing analogs of this compound. By systematically substituting specific amino acids, researchers can explore the peptide's structure-activity relationship. nih.gov For example, analogs of the related peptide Latarcin-3a have been synthesized to modulate properties such as hydrophobicity, charge, and amphipathicity to enhance antimicrobial efficacy. nih.govresearchgate.net

A notable application of SPPS was the synthesis of a this compound analog, Ltc3b-G, which corresponds to the unprocessed form of the natural peptide, featuring a C-terminal glycine (B1666218) residue and lacking amidation. researchgate.net Comparative studies between the synthetic, non-amidated analog and the mature, amidated this compound revealed that the C-terminal amidation is a functionally crucial modification for high antimicrobial activity. nih.govresearchgate.net This highlights the importance of post-translational modifications in determining the peptide's biological potency. researchgate.net

Below is a table detailing some of the synthesized analogs of related Latarcin peptides and their intended modifications.

PeptideParent PeptideModificationsPurpose of Modification
Lt-MAP1Latarcin-3aSequence reduction and amino acid substitutionAdjust amphipathicity, charge, and hydrophobicity. nih.govresearchgate.net
Lt-MAP2Latarcin-3aSequence reduction and amino acid substitutionAdjust amphipathicity, charge, and hydrophobicity. nih.govresearchgate.net
Lt-MAP3Latarcin-3aSequence reduction and amino acid substitutionAdjust amphipathicity, charge, and hydrophobicity. nih.govresearchgate.net
Ltc3b-GThis compoundAddition of a C-terminal Glycine; no amidationTo study the functional importance of post-translational amidation. researchgate.net
Ltc1-KLatarcin 1Elongated by a C-terminal Lysine residueTo study the functional importance of post-translational cleavage. nih.govresearchgate.net

Recombinant Expression Systems for Peptide Production

For larger-scale production, recombinant expression systems offer a cost-effective alternative to chemical synthesis. plos.org These systems use host organisms, typically bacteria, to produce the target peptide. nih.gov

Bacterial Host Systems for this compound Production

Escherichia coli (E. coli) is a widely used bacterial host for recombinant protein production due to its fast growth and well-established genetic tools. mdpi.commdpi.com However, producing antimicrobial peptides like this compound can be toxic to the host. nih.gov To circumvent this, Latarcin peptides are often expressed as fusion proteins. nih.gov This involves linking the peptide's gene to that of a larger, stabilizing protein, such as thioredoxin or MAP30. plos.orgnih.gov This fusion strategy can mask the peptide's toxicity, prevent proteolytic degradation, and simplify purification. nih.gov

For instance, Latarcin-2a has been successfully expressed as a fusion protein with thioredoxin in E. coli. nih.gov Similarly, Latarcin 1 was produced as part of a larger fusion protein (TACH-MAP30-LATA) in E. coli, where it was fused to the C-terminus of the MAP30 protein. plos.org The DNA sequence is often optimized for E. coli's preferred codons to enhance expression. plos.org After expression, the fusion protein is isolated, often from inclusion bodies, and the active peptide is released through chemical or enzymatic cleavage. plos.orgnih.gov

Optimization of Expression and Purification Protocols

Maximizing the yield of pure, active this compound requires careful optimization of both expression and purification steps.

Optimization of Expression Conditions: Key parameters that can be adjusted to improve the yield of soluble recombinant protein include the choice of host strain, expression vector, culture medium, induction temperature, inducer concentration, and induction time. mdpi.comunibuc.ro Lowering the growth temperature (e.g., from 37°C to 18-30°C) and fine-tuning the concentration of the inducer, such as isopropylthio-β-galactoside (IPTG), can significantly increase the solubility of the expressed protein. mdpi.commdpi.comunibuc.ro Studies have shown that for some recombinant proteins, the highest soluble yield is achieved at specific conditions, for example, an IPTG concentration of 0.21 mmol/L, an induction temperature of 18.81°C, and an induction time of 16.01 h. mdpi.com

Optimization of Purification Protocols: The purification process for recombinant Latarcin fusion proteins typically involves several steps.

Isolation of Fusion Protein : If the protein is expressed in inclusion bodies, these are first isolated, washed, and then solubilized using denaturants like urea (B33335) or alkaline buffers (e.g., pH 12.5). plos.org

Refolding : The solubilized protein is then refolded into its active conformation, often in the presence of redox agents to facilitate correct disulfide bond formation if applicable. plos.org

Chromatography : Affinity chromatography, often using a polyhistidine-tag (His-tag) fused to the protein, is a common initial purification step. mdpi.com This is followed by cleavage of the fusion tag using a specific protease, such as SUMO protease. mdpi.comunibuc.ro

Final Purification : Subsequent purification steps, such as ion-exchange chromatography or reversed-phase high-performance liquid chromatography (RP-HPLC), are used to separate the target peptide from the fusion partner and any remaining impurities. researchgate.net

The table below summarizes key parameters that are often optimized for recombinant peptide production.

ParameterCommon Range/OptionsPurpose
Host Strain E. coli BL21(DE3), Arctic Express (DE3)Provide cellular machinery for protein synthesis; some strains aid solubility. mdpi.comunibuc.ro
Fusion Partner Thioredoxin, SUMO, MAP30Increase solubility, prevent host toxicity, and facilitate purification. plos.orgnih.gov
Culture Medium LB, TB, SOC, SOB, 2xYTProvide necessary nutrients for optimal bacterial growth. mdpi.com
Induction Temperature 18°C - 37°CLower temperatures often improve protein solubility. mdpi.comunibuc.ro
Inducer (IPTG) Conc. 0.1 mM - 1.0 mMFine-tune the level of protein expression to balance yield and host viability. unibuc.ro
Induction Time 4 - 18 hoursAllow sufficient time for protein accumulation. unibuc.ro
Purification Method Affinity (Ni-NTA), Ion-Exchange, RP-HPLCIsolate and purify the target peptide to a high degree. researchgate.netplos.orgmdpi.com

Comparative Studies and Phylogenetic Analysis

Comparison with Other Spider Venom Peptides (e.g., Lycotoxins, Cupiennins)

Spider venoms are complex chemical arsenals containing a variety of bioactive compounds, including numerous cytolytic peptides. nih.gov Among these are several families of linear, cationic, α-helical peptides, such as latarcins, lycotoxins, and cupiennins, which, despite their broad classification as antimicrobial peptides (AMPs), exhibit distinct characteristics. nih.govquickcompany.in

Lycotoxins, isolated from wolf spiders like Lycosa carolinensis, were among the earlier identified spider AMPs and generally show moderate activity. researchgate.netunipr.it Cupiennins, from the hunting spider Cupiennius salei, are another significant family of venom AMPs. researchgate.netunipr.it Latarcins, including Latarcin-3b, were later discovered and represent a large and diverse family of peptides. nih.govresearchgate.net

A key differentiator among these peptides is their cytolytic activity profile. While many of these peptides possess broad-spectrum antimicrobial properties against bacteria and fungi, their hemolytic (red blood cell-lysing) activity varies significantly. nih.govscispace.com For instance, Latarcin-1 and Latarcin-2a exhibit notable hemolytic activity. quickcompany.in In contrast, this compound is characterized by its remarkably low hemolytic activity, even at high concentrations, making it an object of interest for its target selectivity. nih.govscispace.comvulcanchem.com This favorable selectivity profile distinguishes it from many other venom peptides that show higher toxicity towards eukaryotic cells. vulcanchem.com

The mechanism of action is broadly similar, involving interaction with and disruption of cell membranes, often facilitated by the adoption of an amphipathic α-helical structure. researchgate.netnih.gov However, the specific outcomes—pore formation versus a detergent-like "carpet" mechanism—can differ between and even within peptide families, influenced by the peptide's primary sequence and the composition of the target membrane. nih.gov

Table 1: Comparative Properties of this compound and Other Spider Venom Peptides

Peptide FamilyExample PeptideSource SpiderKey CharacteristicsHemolytic Activity
LatarcinsThis compoundLachesana tarabaeviPotent antimicrobial activity, forms α-helix in membranes. researchgate.netnih.govVery Low nih.govscispace.com
LycotoxinsLycotoxin ILycosa carolinensisHelical peptide with antimicrobial properties. nih.govresearchgate.netModerate nih.gov
CupienninsCupiennin 1aCupiennius saleiPotent antimicrobial and cytolytic peptide. researchgate.netresearchgate.netModerate to High nih.gov

Homology and Sequence Similarity Analysis across Peptide Families

Homology, which implies a shared evolutionary origin, and sequence similarity, a quantitative measure of the likeness between sequences, are crucial concepts for classifying and understanding peptide relationships. ro-che.info

Within the latarcin family itself, sequence similarity varies greatly. Some members form highly similar pairs. For example, this compound and Latarcin-3a differ by only a single amino acid residue. nih.gov Similarly, Latarcin-4a and Latarcin-4b are distinguished by just two amino acid substitutions. nih.gov

However, the sequence similarity between the different latarcin groups (e.g., comparing the Ltc-3 group to the Ltc-1 or Ltc-2 groups) is generally low. researchgate.netnih.gov This indicates significant divergence within the latarcin family. When compared to other peptide families like lycotoxins or cupiennins, latarcins share very little sequence homology, representing novel structural groups of lytic peptides. researchgate.net This low degree of similarity suggests that while these different peptide families may have converged on a similar functional solution (α-helical membrane disruption), they likely arose from distinct evolutionary pathways or have diverged so significantly that their common ancestry is no longer apparent from primary sequence alone.

The primary structure of this compound (Sequence: SWLGKVLGKAGKNVAGSLLN-NH₂) reveals a balanced distribution of hydrophobic and cationic residues, a feature essential for its amphipathic nature and membrane interaction, a common theme among these disparate peptide families. vulcanchem.com

Table 2: Sequence Comparison of Latarcin-3a and this compound

PeptideAmino Acid SequenceLengthNet Charge
Latarcin-3aSWKSMAKKLKEYMEKLKQRA-COOH20+6 nih.gov
This compoundSWLGKVLGKAGKNVAGSLLN-NH₂20+4 vulcanchem.com

Note: The sequences show a difference at position 3 and subsequent residues, highlighting their close but distinct nature. nih.gov this compound also features a C-terminal amidation crucial for its full activity. nih.govresearchgate.net

Evolutionary Perspectives on Peptide Diversity and Function

The immense diversity of spider venom peptides is a product of sophisticated evolutionary strategies. Spider genomes produce gene-encoded peptide neurotoxins and AMPs in combinatorial libraries, often subject to hypermutation, which allows for the rapid generation of novel functions. nih.gov This evolutionary pressure has fine-tuned peptides for specific roles, whether for prey paralysis, defense, or facilitating the spread of other venom components. nih.govplos.org

The biosynthesis of latarcins offers a glimpse into this diversification. Latarcin precursors are categorized into three groups: simple, binary, and complex. researchgate.net This system allows a single gene transcript to produce one, two, or even multiple distinct mature peptides, greatly expanding the venom's molecular repertoire from a limited genetic template. researchgate.net This precursor organization is comparable to that seen in other spiders, such as Cupiennius salei, suggesting a shared evolutionary mechanism for generating peptide diversity. researchgate.net

Furthermore, the study of spider venom AMPs reveals phylogenetic patterns. These peptides have been predominantly identified in spiders belonging to the RTA (retrolateral tibial apophysis) clade, a large group of wandering spiders. researchgate.netresearchgate.net This suggests a significant evolutionary development of this particular class of peptides within this lineage.

Post-translational modifications also play a critical evolutionary role. The C-terminal amidation of this compound, for instance, is not merely a minor alteration but a functionally crucial modification that significantly enhances its antimicrobial potency. nih.govresearchgate.net This demonstrates that evolution acts not only at the gene sequence level but also on the biosynthetic pathways that process the final peptide products.

Future Research Avenues and Translational Research Directions

Development of Next-Generation Peptide Analogs with Enhanced Specificity

A key area of future research is the rational design of Latarcin-3b analogs to improve specificity and efficacy. nih.govfrontiersin.org Structure-activity relationship studies are crucial to pinpoint the minimal structural elements required for its antimicrobial action, which could lead to the creation of smaller, more cost-effective synthetic versions. vulcanchem.com

Researchers are exploring modifications to the peptide's physicochemical properties, such as charge, hydrophobicity, and length, to understand how these factors influence interactions with specific pathogens. frontiersin.org For instance, a study on synthetic analogs of this compound, specifically Ltc3b-G which lacks the C-terminal amidation of the mature peptide, demonstrated significantly lower antimicrobial activity. nih.govresearchgate.net This highlights the functional importance of this post-translational modification for the peptide's high activity. nih.govresearchgate.net

By systematically altering the amino acid sequence, scientists aim to develop analogs with enhanced selectivity for bacterial membranes over host cells, thereby minimizing potential cytotoxicity. frontiersin.org The development of such analogs could lead to peptides with tailored activity against specific, and even drug-resistant, bacterial strains. frontiersin.org

Exploration of Novel Biological Activities

While primarily known for its antibacterial properties, the full spectrum of this compound's biological activities remains to be explored. researchgate.netnih.gov Like many other venom-derived peptides, this compound's membrane-active nature suggests potential for a variety of applications. nih.gov

Future research will likely investigate its potential as an antifungal, antiviral, and anticancer agent. researchgate.netnih.govresearchgate.net For example, studies have already shown that other latarcins exhibit antifungal activity against species like Pichia pastoris and Saccharomyces cerevisiae. researchgate.net Furthermore, research into fusion proteins incorporating latarcin peptides has indicated potential antiviral activity against viruses like the Chikungunya virus. biorxiv.orgpsu.edu There is also evidence that a fusion protein containing Latarcin 1 exhibits anticancer activity against cell lines such as HepG2 and MCF-7. nih.gov

Investigating synergistic effects with conventional antibiotics or other antimicrobial peptides is another promising avenue. vulcanchem.com Such combinations could enhance efficacy and potentially reduce the development of resistance. vulcanchem.com

Addressing Challenges in Peptide Research (e.g., Stability, Delivery Systems)

A significant hurdle in the clinical translation of peptide-based therapeutics is their inherent instability and susceptibility to proteolytic degradation. plos.orgnih.gov Future research must focus on developing stable formulations and effective delivery systems to overcome these limitations. vulcanchem.comnih.gov

Strategies to enhance stability include chemical modifications such as N-terminal acetylation and peptide cyclization. plos.org While C-terminal amidation, present in the native this compound, is known to increase antimicrobial activity, N-terminal acetylation has been shown to significantly improve resistance to proteases. plos.org

The development of novel drug delivery systems, such as nanoparticles and hydrogels, is critical for protecting the peptide from degradation and ensuring its controlled release at the target site. nih.gov These systems can improve the pharmacokinetic properties of this compound, increasing its bioavailability and therapeutic efficacy. nih.gov

Integration of Omics Data for Comprehensive Understanding of Peptide Systems

To gain a holistic understanding of how this compound and its analogs function, future research will increasingly rely on the integration of "omics" data, including genomics, transcriptomics, proteomics, and metabolomics. kuleuven.be This systems-biology approach can provide a comprehensive view of the cellular pathways and networks affected by the peptide.

By analyzing changes in gene expression, protein levels, and metabolic profiles in bacteria exposed to this compound, researchers can elucidate its precise mechanism of action beyond membrane disruption. This deeper understanding will be invaluable for the rational design of more effective and specific peptide-based drugs.

Q & A

Q. What experimental approaches are recommended to determine the structure-activity relationship (SAR) of Latarcin-3b?

To establish SAR, employ a combination of biophysical techniques (e.g., nuclear magnetic resonance spectroscopy for 3D structural analysis and circular dichroism to assess secondary structures) alongside functional assays. Site-directed mutagenesis can identify critical residues for antimicrobial activity. Validate findings using standardized minimum inhibitory concentration (MIC) assays against Gram-positive and Gram-negative bacterial strains . Ensure replication of experiments to confirm reproducibility .

Q. How can researchers design robust experiments to study this compound’s mechanism of action?

Use fluorescence microscopy or flow cytometry to track membrane permeabilization in target bacteria. Pair this with proteomic profiling (e.g., mass spectrometry) to identify host-pathogen interaction partners. Include negative controls (e.g., non-antimicrobial peptides) and positive controls (e.g., established antibiotics) to validate specificity . Document experimental parameters (e.g., peptide concentration, incubation time) meticulously to enable replication .

Q. What methodologies optimize this compound’s antimicrobial activity while minimizing cytotoxicity?

Conduct dose-response assays to determine the therapeutic index (ratio of cytotoxic concentration to MIC). Use mammalian cell lines (e.g., HEK-293) for cytotoxicity assessments via MTT or LDH assays. Modify peptide sequences systematically (e.g., substituting hydrophobic residues) and compare efficacy-toxicity profiles . Reference primary literature on analogous antimicrobial peptides for benchmarking .

Q. How should researchers standardize assays for this compound’s bioactivity across laboratories?

Adopt consensus protocols from authoritative sources (e.g., CLSI guidelines for antimicrobial susceptibility testing). Share detailed metadata, including bacterial strain sources, growth conditions, and peptide synthesis/purification methods. Cross-validate results with independent labs to identify protocol-dependent variability .

Q. What strategies ensure comprehensive literature reviews for this compound research?

Use databases like PubMed and Scopus with Boolean operators (e.g., "this compound AND (antimicrobial OR mechanism)"). Prioritize peer-reviewed journals and preprints from institutional repositories. Critically evaluate primary sources for experimental rigor and avoid overreliance on review articles . Document search strategies transparently to mitigate bias .

Advanced Research Questions

Q. How should researchers resolve contradictions in experimental data on this compound’s efficacy across bacterial strains?

Perform root-cause analysis by isolating variables (e.g., bacterial membrane composition, efflux pump activity). Use multi-omics approaches (transcriptomics/metabolomics) to identify strain-specific resistance mechanisms. Replicate experiments under controlled conditions (e.g., standardized culture media) and apply statistical tests (e.g., ANOVA with post-hoc corrections) to assess significance .

Q. What experimental frameworks address challenges in this compound’s synthetic production and stability?

Optimize solid-phase peptide synthesis (SPPS) protocols by varying coupling reagents (e.g., HBTU vs. HATU) and cleavage conditions. Assess stability via accelerated degradation studies (e.g., exposure to serum proteases or extreme pH). Characterize degradation products using HPLC-MS and modify sequences (e.g., D-amino acid substitutions) to enhance stability .

Q. How can computational modeling improve the design of this compound analogs?

Apply molecular dynamics simulations to predict peptide-membrane interactions and identify key residues for binding energy. Use machine learning models trained on antimicrobial peptide databases to propose sequence modifications. Validate predictions experimentally via MIC assays and cytotoxicity screens .

Q. What integrative approaches validate this compound’s multi-target effects in complex biological systems?

Combine transcriptomic profiling (RNA-seq) with phenotypic screening in knockout bacterial strains to map mode-of-action pathways. Use CRISPR-Cas9 libraries to identify host factors influencing efficacy. Cross-reference findings with structural data to elucidate mechanistic links .

Q. How should researchers design studies to explore this compound’s synergies with existing antibiotics?

Perform checkerboard assays to calculate fractional inhibitory concentration (FIC) indices. Test combinations against clinically relevant multidrug-resistant strains. Use time-kill curves to assess bactericidal synergy and sub-MIC concentrations to evaluate subpopulation effects. Publish raw data to facilitate meta-analyses .

Methodological Guidelines

  • Data Reliability : Report uncertainties (e.g., MIC ± SD) and include verification steps (e.g., independent replicates, blinded analysis) .
  • Ethical Reporting : Disclose conflicts of interest and adhere to codes of ethics for nonpartisan data interpretation .
  • Reproducibility : Provide supplementary materials with raw datasets, code, and stepwise protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.